Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a cysteine in the hinge region: MPS1, MAPKAPK2, and p70S6Kβ/S6K2 []. Its structure was confirmed via various spectroscopic methods and X-ray diffraction [].
Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing double mutant EGFRs []. It exhibits high potency against these mutants while sparing wild-type EGFR []. This selectivity makes it a promising candidate for overcoming resistance mechanisms in NSCLC treatment [].
Compound Description: These compounds were developed as selective inhibitors of HSP90α and HSP90β, displaying oral availability and potent antitumor effects in a NCI-H1975 xenograft mouse model []. Their design was based on structure-activity relationship (SAR) optimization from a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure [].
Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor with good preclinical pharmacokinetic properties. It exhibits enhanced antitumor activity when combined with the EGFR inhibitor osimertinib in a preclinical NSCLC model [].
Compound Description: GDC-0994 is an orally bioavailable and selective ERK1/2 inhibitor []. Its development aimed to target the RAS/RAF/MEK/ERK signaling cascade, often activated in cancers with BRAF or RAS mutations []. Targeting multiple nodes within this pathway, like MEK and ERK, offers potential for enhanced efficacy and reduced resistance development [].
Compound Description: PF-06747775 is a potent irreversible inhibitor targeting oncogenic EGFR mutants, exhibiting selectivity over wild-type EGFR []. It demonstrates potent activity against common EGFR mutants, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del, making it a promising drug candidate for NSCLC driven by mutant EGFR [].
Compound Description: Hu7691 is a potent and selective Akt inhibitor developed at Zhejiang University, showing promise in minimizing cutaneous toxicity, a common side effect of Akt inhibitors [, ]. This compound demonstrates promising kinase selectivity, excellent anticancer cell proliferation potencies, and a favorable pharmacokinetic profile [, ].
Compound Description: This compound is a potential genotoxic impurity found in the antineoplastic agent Osimertinib mesylate []. A UPLC-QDa method was developed to quantify its presence at trace levels in Osimertinib mesylate [].
Compound Description: This compound represents a novel EGFR inhibitor designed for treating cancer [].
Compound Description: These compounds were synthesized based on the tubulin polymerization inhibitory effects observed in CA-4 analogues and indoles []. Several of these derivatives exhibited potent in vitro antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 [].
Compound Description: The crystal structure of this compound reveals that it crystallizes in a manner where molecules are linked by N—H⋯N hydrogen bonds into [10-1] chains []. These chains further interact through C—H⋯O and C—H⋯N interactions, forming a three-dimensional network. The compound also exhibits weak π–π stacking [].
Compound Description: This series of compounds was designed as potent and selective Mnk2 inhibitors for potential use in treating acute myeloid leukemia (AML) []. They demonstrated potent anti-proliferative activity against MV4-11 AML cells by reducing phosphorylated eIF4E levels and inducing apoptosis [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.